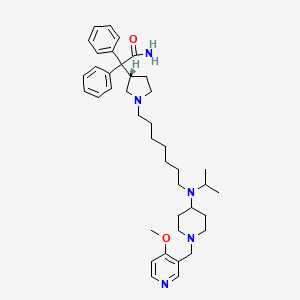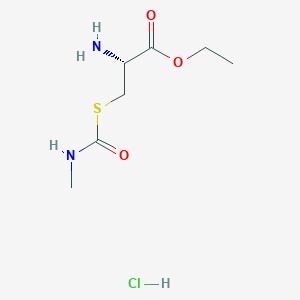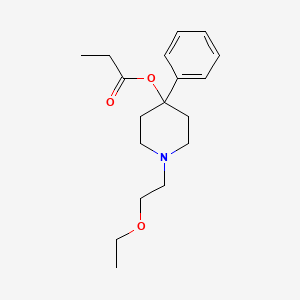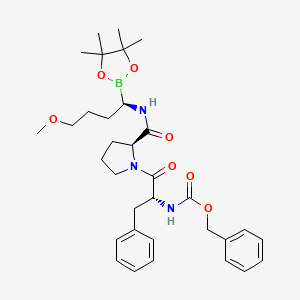
Dup7T3BT69
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRI-50b is a compound that has been investigated for its potential therapeutic applications, particularly as a thrombin inhibitor for the treatment of thrombosis . It has a molecular formula of C33H46BN3O7 and a molecular weight of 607.55 . Despite its promising initial results, research on TRI-50b was discontinued after phase II clinical trials .
Preparation Methods
The synthesis of TRI-50b involves the use of boronic acid salts of multivalent metals, such as calcium, magnesium, and zinc . The preparation process typically includes the following steps:
Raw Materials: The starting materials include tri (n-alkyl cyanide) phosphine and P (R1-CN)3.
Reaction Conditions: The reaction is carried out under an inert atmosphere with a hydrolytic reagent and a reaction solvent.
Temperature and Time: The reaction temperature is maintained between 60-150°C, and the reaction time varies from 3-20 hours.
Post-Reaction Processing: After the reaction, the solution is cooled and then heated to 100-120°C for further reaction.
Chemical Reactions Analysis
TRI-50b undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, which are essential for its activity as a thrombin inhibitor.
Substitution Reactions: Substitution reactions involving TRI-50b can lead to the formation of different derivatives, which may have varying biological activities.
Common Reagents and Conditions: Palladium (I) tri-tert-butylphosphine bromide dimer is often used as a catalyst in these reactions.
Scientific Research Applications
Mechanism of Action
TRI-50b exerts its effects by inhibiting thrombin, a key enzyme involved in the blood coagulation process . The compound binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin, which is essential for blood clot formation . This inhibition helps in reducing the risk of thrombosis and related cardiovascular conditions .
Comparison with Similar Compounds
TRI-50b can be compared with other thrombin inhibitors, such as:
Dabigatran: Another direct thrombin inhibitor used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.
Argatroban: A synthetic direct thrombin inhibitor used for the treatment of heparin-induced thrombocytopenia.
Bivalirudin: A direct thrombin inhibitor used as an anticoagulant in patients undergoing percutaneous coronary intervention.
TRI-50b is unique due to its specific molecular structure and the presence of boronic acid, which contributes to its thrombin inhibitory activity . its instability to hydrolysis presents potential disadvantages in its preparation and formulation .
Properties
CAS No. |
162854-81-1 |
|---|---|
Molecular Formula |
C33H46BN3O7 |
Molecular Weight |
607.5 g/mol |
IUPAC Name |
benzyl N-[(2R)-1-[(2S)-2-[[(1R)-4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C33H46BN3O7/c1-32(2)33(3,4)44-34(43-32)28(19-13-21-41-5)36-29(38)27-18-12-20-37(27)30(39)26(22-24-14-8-6-9-15-24)35-31(40)42-23-25-16-10-7-11-17-25/h6-11,14-17,26-28H,12-13,18-23H2,1-5H3,(H,35,40)(H,36,38)/t26-,27+,28+/m1/s1 |
InChI Key |
RTQCSXSGYPCGES-PKTNWEFCSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H](CCCOC)NC(=O)[C@@H]2CCCN2C(=O)[C@@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCCOC)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10826749.png)
![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate](/img/structure/B10826755.png)

![Methanesulfonate;trimethyl-[2-(3-methylbutanoyloxy)-4-oxo-4-undecoxybutyl]azanium](/img/structure/B10826767.png)
![1-[(2S)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide](/img/structure/B10826775.png)
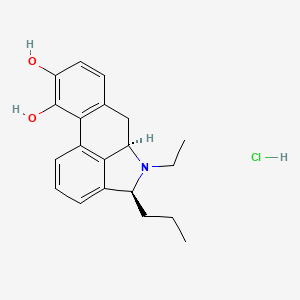
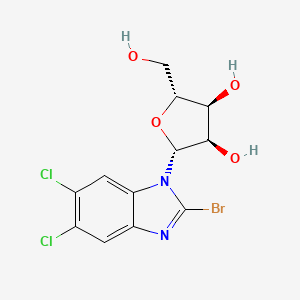

![1-[(1R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide](/img/structure/B10826806.png)
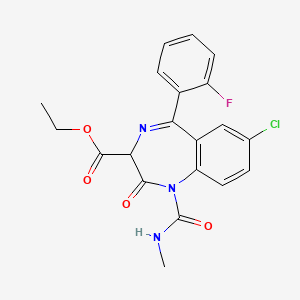
![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[[(3S)-2-oxothiolan-3-yl]amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B10826817.png)
